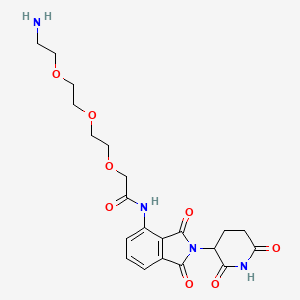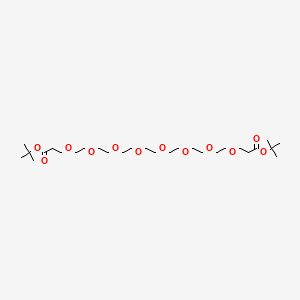
Pomalidomide-amino-PEG3-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-amino-PEG3-NH2: es un compuesto sintetizado que actúa como conjugado de ligando-enlazador de la ligasa E3. Incorpora un ligando cereblon basado en pomalidomida y un enlazador de polietilenglicol (PEG). Este compuesto se utiliza principalmente en la síntesis de quimeras de direccionamiento de proteólisis (PROTAC), que están diseñadas para degradar selectivamente proteínas diana mediante la explotación del sistema ubiquitina-proteasoma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de pomalidomide-amino-PEG3-NH2 implica la conjugación de pomalidomida con un enlazador PEG que tiene un grupo amino en un extremo. El proceso generalmente incluye los siguientes pasos:
Activación de Pomalidomida: La pomalidomida se activa utilizando un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) en presencia de un solvente adecuado como la dimetilformamida (DMF).
Unión de enlazador PEG: La pomalidomida activada luego se hace reaccionar con un enlazador PEG que tiene un grupo amino, formando el conjugado deseado.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactivos de alta pureza, condiciones de reacción controladas y técnicas de purificación eficientes para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: Pomalidomide-amino-PEG3-NH2 se somete a varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo amino en el enlazador PEG puede participar en reacciones de sustitución nucleofílica.
Reacciones de acoplamiento: El compuesto puede formar enlaces amida con moléculas que contienen carboxilo.
Reactivos y condiciones comunes:
Reactivos: Los reactivos comunes incluyen agentes de acoplamiento como DCC y solventes como DMF.
Condiciones: Las reacciones generalmente se llevan a cabo a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar el proceso de acoplamiento
Productos principales: El producto principal formado a partir de estas reacciones es el conjugado this compound, que se puede utilizar posteriormente en la síntesis de PROTAC .
Aplicaciones Científicas De Investigación
Pomalidomide-amino-PEG3-NH2 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como bloque de construcción para la síntesis de PROTAC, que son herramientas valiosas para estudiar la degradación de proteínas.
Biología: El compuesto se emplea en la investigación para comprender los mecanismos de la degradación de proteínas y el papel de las ligasas E3.
Medicina: this compound se utiliza en el desarrollo de terapias dirigidas para enfermedades como el cáncer, donde la degradación selectiva de proteínas puede ser beneficiosa.
Industria: El compuesto se utiliza en la producción de reactivos y herramientas especializados para la investigación bioquímica
Mecanismo De Acción
El mecanismo de acción de pomalidomide-amino-PEG3-NH2 implica su papel como conjugado de ligando-enlazador en la tecnología PROTAC. El compuesto se une a cereblon, una ligasa E3 de ubiquitina, y facilita el reclutamiento de proteínas diana al sistema ubiquitina-proteasoma. Esto conduce a la ubiquitinación y posterior degradación de las proteínas diana, modulando así sus niveles dentro de la célula .
Comparación Con Compuestos Similares
Compuestos similares:
Pomalidomide-PEG3-C2-NH2 TFA: Otro conjugado de ligando-enlazador cereblon utilizado en la tecnología PROTAC.
Pomalidomide-PEG3-NH2 clorhidrato: Una forma de sal de clorhidrato del compuesto con aplicaciones similares.
Singularidad: Pomalidomide-amino-PEG3-NH2 es único debido a su estructura específica, que incluye un enlazador PEG con un grupo amino. Esta estructura permite una conjugación versátil con varias moléculas diana, lo que lo convierte en una herramienta valiosa en la síntesis de PROTAC y otras terapias dirigidas .
Propiedades
Fórmula molecular |
C21H26N4O8 |
|---|---|
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C21H26N4O8/c22-6-7-31-8-9-32-10-11-33-12-17(27)23-14-3-1-2-13-18(14)21(30)25(20(13)29)15-4-5-16(26)24-19(15)28/h1-3,15H,4-12,22H2,(H,23,27)(H,24,26,28) |
Clave InChI |
XVWLOWJQNIVCEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-but-2-enedioic acid;10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B11934004.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)


![Sodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl dihydrogen phosphate;hydride;hydrate](/img/structure/B11934032.png)
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)

![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)

![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)

